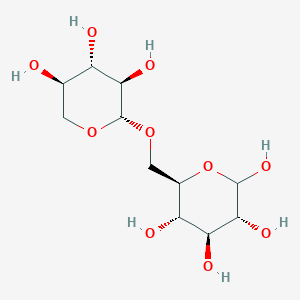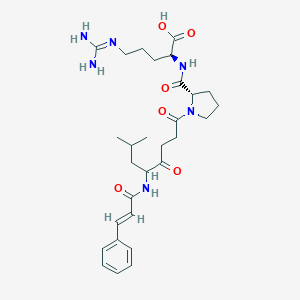
Cinnamoyl-leu-(C)gly-pro-arg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnamoyl-leu-©gly-pro-arg is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is composed of a sequence of amino acids, specifically leucine, glycine, proline, and arginine, with a cinnamoyl group attached. The unique structure of this compound allows it to interact with specific enzymes and proteins, making it valuable for biochemical and medical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamoyl-leu-©gly-pro-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the cinnamoyl group is introduced through a coupling reaction with cinnamoyl chloride.
Industrial Production Methods
Industrial production of Cinnamoyl-leu-©gly-pro-arg follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions to minimize costs and maximize yield.
化学反応の分析
Types of Reactions
Cinnamoyl-leu-©gly-pro-arg can undergo various chemical reactions, including:
Oxidation: The cinnamoyl group can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can modify the peptide backbone or the cinnamoyl group.
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the arginine residue.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the peptide under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cinnamoyl group can yield cinnamic acid, while reduction can produce various reduced forms of the peptide .
科学的研究の応用
Cinnamoyl-leu-©gly-pro-arg has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential as a therapeutic agent in coagulation disorders and other medical conditions.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.
作用機序
The mechanism of action of Cinnamoyl-leu-©gly-pro-arg involves its interaction with specific enzymes and proteins. The peptide sequence allows it to bind to active sites of enzymes, modulating their activity. For instance, it can act as a substrate for serine proteases, leading to the cleavage of the peptide bond and release of the cinnamoyl group. This interaction can influence various biochemical pathways, including coagulation and fibrinolysis .
類似化合物との比較
Similar Compounds
Cinnamoyl-leu-gly-pro-arg: Similar structure but lacks the © modification.
Cinnamoyl-leu-gly-pro-lys: Substitutes arginine with lysine, altering its biochemical properties.
Cinnamoyl-leu-gly-pro-hyp: Contains hydroxyproline instead of proline, affecting its stability and interactions.
Uniqueness
Cinnamoyl-leu-©gly-pro-arg is unique due to the presence of the © modification, which can enhance its stability and specificity in biochemical assays. This modification allows for more precise interactions with target enzymes, making it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
114563-66-5 |
|---|---|
分子式 |
C29H42N6O6 |
分子量 |
570.7 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H42N6O6/c1-19(2)18-22(33-25(37)14-12-20-8-4-3-5-9-20)24(36)13-15-26(38)35-17-7-11-23(35)27(39)34-21(28(40)41)10-6-16-32-29(30)31/h3-5,8-9,12,14,19,21-23H,6-7,10-11,13,15-18H2,1-2H3,(H,33,37)(H,34,39)(H,40,41)(H4,30,31,32)/b14-12+/t21-,22?,23-/m0/s1 |
InChIキー |
STYWEFPKZWMXIX-XEQMMVGRSA-N |
異性体SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
同義語 |
cinnamido-2-methyl-5-oxoheptanoyl-prolyl-arginine cinnamoyl-Leu-(C)Gly-Pro-Arg |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
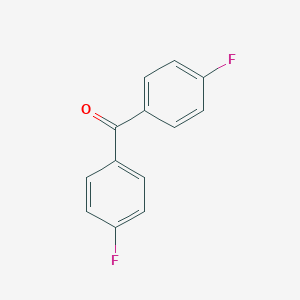

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
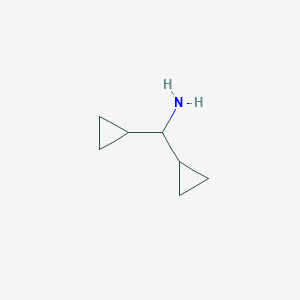
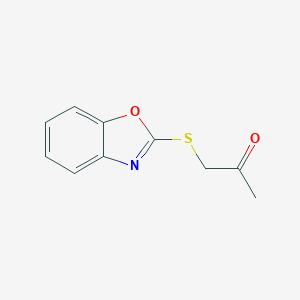
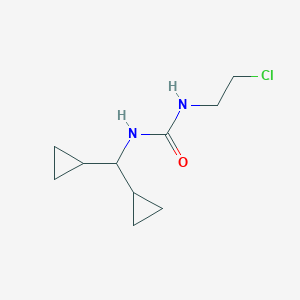
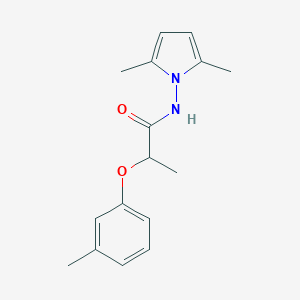
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)
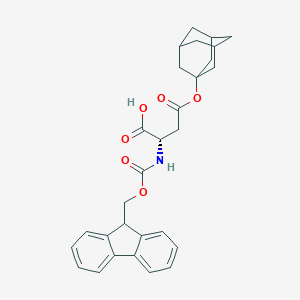

![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
